![molecular formula C14H14N2O2 B11867456 8-(1-Piperidinyl)-5,6-isoquinolinedione CAS No. 63485-78-9](/img/structure/B11867456.png)
8-(1-Piperidinyl)-5,6-isoquinolinedione
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Overview
Description
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is a heterocyclic compound that features a piperidine ring attached to an isoquinoline-5,6-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include controlled temperatures and the use of solvents like benzene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield piperidine-substituted isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research has demonstrated that 8-(1-Piperidinyl)-5,6-isoquinolinedione exhibits significant antitumor properties. In xenograft models, the compound showed tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests its potential as a candidate for cancer therapy .
2. Anti-inflammatory Effects
In studies involving induced arthritis models, the compound was effective in reducing inflammation markers. Observations indicated a significant reduction in paw swelling following treatment, highlighting its potential use in anti-inflammatory therapies .
3. Cyclin-Dependent Kinase Inhibition
The compound has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). In silico studies have shown that derivatives of isoquinoline-1,3-diones can interact with CDK4 active sites, suggesting their role in cancer treatment by targeting cell cycle regulation .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound in mice with xenografted tumors. The results indicated a dose-dependent response with significant tumor reduction observed at higher concentrations. This study supports the compound's potential as an antitumor agent.
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory responses, the compound was administered to animal models exhibiting arthritis symptoms. The results showed a marked decrease in inflammatory markers and physical symptoms, suggesting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further investigation in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262): Another piperidine-substituted quinoline derivative with potent anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: An alkaloid with a piperidine moiety, known for its antiproliferative effects.
Uniqueness
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Biological Activity
8-(1-Piperidinyl)-5,6-isoquinolinedione is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
The chemical structure of this compound contributes to its biological activity. The isoquinoline framework is known for its diverse pharmacological effects, including antitumor and antimicrobial properties. The piperidine moiety enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting a potential role in cancer therapy.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring may enhance the compound's ability to disrupt microbial membranes.
- Cardiovascular Effects : Some studies suggest that derivatives of isoquinolinedione can influence cardiac function. For instance, they may exhibit positive inotropic effects, enhancing heart muscle contraction .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression.
- Modulation of Receptor Activity : The compound could interact with various receptors in the body, influencing physiological responses such as blood pressure regulation and immune responses.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 20 | Cell cycle arrest |
A549 (Lung) | 18 | Mitochondrial disruption |
Case Study 2: Antimicrobial Efficacy
In another study evaluating antimicrobial properties, this compound was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results indicated that the compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria as well as fungi.
Properties
CAS No. |
63485-78-9 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
8-piperidin-1-ylisoquinoline-5,6-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-12(16-6-2-1-3-7-16)11-9-15-5-4-10(11)14(13)18/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
BRLFCXUNHMGMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)C(=O)C3=C2C=NC=C3 |
Origin of Product |
United States |
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